N-(propan-2-yl)-3-(trifluoromethyl)aniline, also known by its chemical formula CHFN, is an organic compound characterized by a trifluoromethyl group attached to a phenyl ring that is further substituted with an isopropyl group. This compound appears as a white to yellow crystalline solid with a melting point of 52-54°C and a boiling point of approximately 276°C. Its molecular weight is 203.21 g/mol, and it exhibits weak basicity with a pKa value of 4.4. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable intermediate in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries .
Research indicates that N-(propan-2-yl)-3-(trifluoromethyl)aniline exhibits notable biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. It has been studied for its potential as an intermediate in synthesizing pharmaceuticals, including antidepressants and antiviral agents. Its unique structural features may enhance interactions with biological targets, making it a subject of interest in medicinal chemistry .
The synthesis of N-(propan-2-yl)-3-(trifluoromethyl)aniline can be accomplished through various methods:
N-(propan-2-yl)-3-(trifluoromethyl)aniline finds applications across various fields:
Studies on N-(propan-2-yl)-3-(trifluoromethyl)aniline have focused on its interactions with biological molecules. The trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability and interaction with intracellular targets. Research continues to explore its binding affinity with enzymes and receptors, which could lead to novel therapeutic applications .
Several compounds share structural similarities with N-(propan-2-yl)-3-(trifluoromethyl)aniline:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 4-(Trifluoromethyl)aniline | Lacks isopropyl group; less lipophilic | Simpler structure; lower reactivity |
| N-(propan-2-yl)-4-(methyl)aniline | Contains methyl instead of trifluoromethyl | Different reactivity profile due to methyl group |
| N-(propan-2-yl)-4-(fluoromethyl)aniline | Contains fluoromethyl instead of trifluoromethyl | Altered chemical properties compared to trifluoromethyl |
| 3-Bromo-N-(propan-2-yl)-5-(trifluoromethyl)aniline | Contains bromine; different substitution pattern | Enhanced reactivity due to bromine presence |
N-(propan-2-yl)-3-(trifluoromethyl)aniline stands out due to its combination of both isopropyl and trifluoromethyl groups, which contributes to its distinct chemical stability and reactivity profile. This uniqueness enhances its potential applications in drug development and other synthetic processes.